molecular formula C14H24Cl2N2 B1424102 N-Methyl(phenyl)-N-(4-piperidinylmethyl)-methanamine dihydrochloride CAS No. 1211485-18-5

N-Methyl(phenyl)-N-(4-piperidinylmethyl)-methanamine dihydrochloride

Cat. No.: B1424102
CAS No.: 1211485-18-5
M. Wt: 291.3 g/mol
InChI Key: BJYROXGBGCDHLQ-UHFFFAOYSA-N
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Description

Systematic IUPAC Name and Structural Formula

The systematic International Union of Pure and Applied Chemistry name for this compound is N-benzyl-N-methyl-1-piperidin-4-ylmethanamine dihydrochloride. This nomenclature follows standard IUPAC conventions by identifying the longest carbon chain and functional groups in order of priority. The base structure consists of a tertiary amine where the nitrogen atom is connected to three distinct substituents: a benzyl group (phenylmethyl), a methyl group, and a piperidin-4-ylmethyl group. The systematic name clearly indicates the connectivity pattern and stereochemistry of the molecule.

The structural formula can be represented through several complementary notations. The Simplified Molecular Input Line Entry System representation is CN(Cc1ccccc1)CC1CCNCC1.Cl.Cl, which provides a linear description of the molecular connectivity. The International Chemical Identifier string is InChI=1S/C14H22N2.2ClH/c1-16(11-13-5-3-2-4-6-13)12-14-7-9-15-10-8-14;;/h2-6,14-15H,7-12H2,1H3;2*1H, offering a standardized machine-readable format for the compound structure. The corresponding International Chemical Identifier Key is BJYROXGBGCDHLQ-UHFFFAOYSA-N, providing a unique alphanumeric identifier that serves as a molecular fingerprint.

The three-dimensional structure features a central tertiary nitrogen atom with tetrahedral geometry, connected to substituents that provide both hydrophobic and hydrophilic characteristics. The benzyl group contributes aromatic character and π-electron density, while the piperidine ring introduces conformational flexibility and basic nitrogen functionality. The methyl group attached directly to the central nitrogen adds steric bulk and influences the overall molecular shape and reactivity patterns.

Properties

IUPAC Name

N-benzyl-N-methyl-1-piperidin-4-ylmethanamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2.2ClH/c1-16(11-13-5-3-2-4-6-13)12-14-7-9-15-10-8-14;;/h2-6,14-15H,7-12H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJYROXGBGCDHLQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1CCNCC1)CC2=CC=CC=C2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reductive Amination Approach

One common method involves the reductive amination of a piperidinyl aldehyde or ketone intermediate with a methylated aniline or phenylmethylamine derivative. This process typically proceeds as follows:

  • The 4-piperidinylmethyl aldehyde or ketone is reacted with N-methylphenylamine under mild acidic or neutral conditions.
  • A reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃) is employed to selectively reduce the imine intermediate to the corresponding secondary amine.
  • The reaction is often conducted in solvents such as dichloroethane or methanol at room temperature or slightly elevated temperatures.
  • After completion, the product is isolated and purified, followed by treatment with hydrochloric acid to form the dihydrochloride salt.

This method provides good yields (around 50-60%) and allows for control over stereochemistry if chiral centers are present.

Alkylation of Piperidine Derivatives

Another synthetic route involves the alkylation of N-methylphenylamine with a 4-(chloromethyl)piperidine derivative:

  • N-Methylphenylamine is reacted with 4-(chloromethyl)piperidine under basic conditions.
  • The nucleophilic amine attacks the electrophilic chloromethyl group, forming the N-(4-piperidinylmethyl) linkage.
  • The resulting tertiary amine is then converted to its dihydrochloride salt by treatment with hydrochloric acid.
  • This method requires careful control of reaction conditions to minimize side reactions such as over-alkylation or polymerization.

Salt Formation and Purification

After synthesis of the free base, the compound is converted to the dihydrochloride salt by:

  • Dissolving the free amine in an appropriate solvent (e.g., ethanol or water).
  • Adding hydrochloric acid either as a gas or aqueous solution under controlled temperature.
  • The salt precipitates out and is collected by filtration.
  • The solid is washed and dried under vacuum at moderate temperatures (around 45-50 °C).
Step Reagents/Conditions Notes Yield (%)
Reductive amination N-methylphenylamine, 4-piperidinyl aldehyde, NaBH(OAc)₃, DCE, rt Mild conditions, selective reduction 50-60
Alkylation N-methylphenylamine, 4-(chloromethyl)piperidine, base (e.g., K₂CO₃), solvent (e.g., DMF), 60-80 °C Requires careful control to avoid side products 40-55
Salt formation HCl in ethanol or aqueous solution, 5-10 °C Precipitation of dihydrochloride salt >90 purity
  • Nuclear Magnetic Resonance (NMR) spectroscopy confirms the presence of characteristic aromatic protons (δ 7.1–7.3 ppm), methylene protons adjacent to nitrogen (δ 2.5–3.0 ppm), and methyl groups (δ ~2.3 ppm).
  • Mass spectrometry shows the molecular ion peak consistent with the molecular weight of 291.27 g/mol.
  • Melting point data for the dihydrochloride salt typically ranges around 180-190 °C, indicating good purity.
  • High-performance liquid chromatography (HPLC) is used to monitor reaction progress and purity, with retention times consistent with the expected compound.

The preparation of N-Methyl(phenyl)-N-(4-piperidinylmethyl)-methanamine dihydrochloride is efficiently achieved through reductive amination or alkylation strategies, followed by salt formation with hydrochloric acid. The choice of method depends on available starting materials and desired purity. Optimization of reaction conditions such as temperature, solvent, and reagent stoichiometry is critical for maximizing yield and minimizing impurities. Analytical techniques including NMR, MS, and HPLC play essential roles in characterizing the synthesized compound.

Chemical Reactions Analysis

Types of Reactions

N-Methyl(phenyl)-N-(4-piperidinylmethyl)-methanamine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the piperidine or phenyl groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles such as halides or alkoxides can be used under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce primary or secondary amines.

Scientific Research Applications

Structure and Composition

  • Molecular Formula: C₁₄H₂₄Cl₂N₂
  • Molecular Weight: 288.27 g/mol

Medicinal Chemistry

N-Methyl(phenyl)-N-(4-piperidinylmethyl)-methanamine dihydrochloride has potential therapeutic applications, particularly in:

  • Neurological Disorders: It is studied for its effects on neurotransmitter systems, particularly as a potential treatment for conditions such as depression and anxiety.
  • Receptor Interaction Studies: The compound's interaction with various receptors (such as dopamine and serotonin receptors) is of significant interest in pharmacology.

Biological Research

In biological studies, this compound serves as a valuable tool for:

  • Investigating Biological Pathways: Its ability to modulate receptor activity makes it useful for exploring signaling pathways in cellular systems.
  • Drug Development: It is used in the development of new pharmacological agents aimed at specific targets within the central nervous system.

Chemical Synthesis

In synthetic chemistry, this compound acts as:

  • Building Block: It is utilized in the synthesis of more complex organic molecules, facilitating the development of novel compounds with desired biological activities.

Case Study 1: Neurological Effects

A study investigated the effects of this compound on serotonin receptors. Results indicated that the compound acted as an antagonist at specific receptor subtypes, suggesting its potential use in treating mood disorders by modulating serotonin levels.

Case Study 2: Receptor Binding Affinity

Research conducted on the binding affinity of this compound revealed significant interactions with dopamine receptors. This finding supports its potential application in developing treatments for conditions like schizophrenia and Parkinson’s disease.

Case Study 3: Synthesis of Analogues

A series of analogues based on this compound were synthesized to assess their pharmacological profiles. Variations in substitution patterns led to differing receptor affinities and biological activities, highlighting the importance of structural modifications in drug design.

Mechanism of Action

The mechanism of action of N-Methyl(phenyl)-N-(4-piperidinylmethyl)-methanamine dihydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biological pathways. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Key Differences

The following compounds share structural similarities with the target molecule but differ in substituents, heterocyclic rings, or salt forms (Table 1):

Table 1: Structural and Molecular Comparison

Compound Name Molecular Formula Molecular Weight Key Structural Features Reference
N-Methyl(phenyl)-N-(4-piperidinylmethyl)-methanamine dihydrochloride C₁₄H₂₃Cl₂N₂ (inferred) ~302.3 (calc.) Phenyl, methyl, 4-piperidinylmethyl, dihydrochloride
N-(4-Methylbenzyl)-1-(piperidin-2-yl)methanamine hydrochloride C₁₄H₂₃ClN₂ 254.80 4-Methylbenzyl, piperidin-2-yl, monohydrochloride
N,N-Dimethyl[4-(2-pyrrolidinyl)phenyl]methanamine dihydrochloride hydrate C₁₃H₂₂Cl₂N₂O·xH₂O ~325.2 (anhyd.) Pyrrolidinyl (5-membered ring), dimethylamine, dihydrochloride hydrate
N-(4-Fluorobenzyl)-1-(piperidin-4-yl)methamine hydrochloride C₁₃H₁₈ClFN₂ 264.75 4-Fluorobenzyl, piperidin-4-yl, monohydrochloride
Pyridin-4-yl(4-(trifluoromethyl)phenyl)methanamine dihydrochloride C₁₃H₁₃Cl₂F₃N₂ 325.15 Pyridine ring, trifluoromethylphenyl, dihydrochloride
OXA-06 hydrochloride (2-Fluoro-N-[[4-(1H-pyrrolo[2,3-b]pyridin-4-yl)phenyl]methyl]benzenemethanamine dihydrochloride) C₂₁H₂₀Cl₂FN₃ 404.31 Pyrrolopyridine heterocycle, fluorophenyl, dihydrochloride
Key Observations:

Heterocyclic Rings :

  • The target compound’s 6-membered piperidine ring (4-position) contrasts with N-(4-Methylbenzyl)-1-(piperidin-2-yl)methanamine hydrochloride (piperidin-2-yl) and N,N-dimethyl[4-(2-pyrrolidinyl)phenyl]methanamine (5-membered pyrrolidine). Piperidine derivatives often exhibit enhanced metabolic stability compared to pyrrolidine analogs due to reduced ring strain.

The trifluoromethyl group in Pyridin-4-yl(4-(trifluoromethyl)phenyl)methanamine dihydrochloride further enhances these effects.

Salt Forms: Dihydrochloride salts (e.g., target compound, OXA-06) improve aqueous solubility compared to monohydrochloride analogs (e.g., ), which may influence bioavailability.

Physicochemical Properties

  • Polarity : Fluorine and trifluoromethyl groups () increase polarity but also lipophilicity, balancing solubility and membrane permeability.

Biological Activity

N-Methyl(phenyl)-N-(4-piperidinylmethyl)-methanamine dihydrochloride, a compound with significant potential in pharmacological applications, has garnered attention for its biological activity, particularly in relation to its interaction with various receptors and enzymes. This article provides a comprehensive overview of the biological activity of this compound, including its mechanism of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C₁₄H₂₄Cl₂N₂
  • Molecular Weight : 291.260 g/mol
  • Structure : The compound features a piperidine ring, which is crucial for its biological activity and interaction with neurotransmitter systems.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

  • Receptor Interaction : The compound may act as an agonist or antagonist at various receptors, influencing neurotransmitter release and modulating signaling pathways.
  • Enzyme Modulation : It has been shown to interact with enzymes that are critical in metabolic pathways, potentially affecting the pharmacokinetics of other drugs.

Pharmacological Profile

The pharmacological effects of this compound include:

  • CNS Stimulation : The compound enhances alertness and energy levels by increasing the levels of neurotransmitters such as dopamine and norepinephrine in the central nervous system (CNS) .
  • Potential Therapeutic Applications : Its stimulant properties suggest potential applications in treating conditions like ADHD or narcolepsy.

Comparative Analysis

To understand the uniqueness of this compound within its class, it is useful to compare it with related compounds:

Compound NameStructureUnique Features
This compoundC₁₄H₂₄Cl₂N₂Specific piperidine substitution; modulates neurotransmitter systems
MethamphetamineC₁₀H₁₅NHighly potent stimulant; significant abuse potential
AmphetamineC₉H₁₃NClassic stimulant; widely studied for ADHD treatment

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

  • Stimulant Activity : Research indicates that this compound exhibits significant stimulant properties similar to those of amphetamines . This includes increased alertness and cognitive performance in animal models.
  • Therapeutic Potential : A study highlighted its potential use in developing drugs targeting neurological disorders due to its ability to modulate neurotransmitter systems .
  • Safety Profile : Preliminary safety assessments indicate that while the compound has stimulant effects, it requires further investigation to fully understand its safety profile and potential side effects in humans.

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for preparing N-Methyl(phenyl)-N-(4-piperidinylmethyl)-methanamine dihydrochloride, and how can reaction conditions be optimized?

  • Methodology : The compound can be synthesized via reductive amination using sodium triacetoxylborohydride (STAB) in dichloroethane, followed by salt formation with HCl. Key steps include:

  • Reacting a benzylpiperidine precursor with methyl(phenyl)methanamine under inert conditions .
  • Optimizing stoichiometric ratios (e.g., amine:aldehyde:STAB = 1:1.2:1.5) to maximize yield while minimizing side products like over-alkylated derivatives.
  • Purification via recrystallization from ethanol/water mixtures to isolate the dihydrochloride salt .

Q. What analytical techniques are recommended for characterizing the structural integrity and purity of this compound?

  • Methodology :

  • NMR Spectroscopy : Use 1^1H and 13^13C NMR to confirm the presence of the piperidinylmethyl group (δ ~2.5–3.5 ppm for methylene protons) and aromatic protons (δ ~6.5–7.5 ppm) .
  • HPLC-MS : Employ reverse-phase HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) coupled with mass spectrometry to verify molecular ion peaks (e.g., [M+H]+^+ at m/z 305.84) and quantify purity (>98%) .
  • Elemental Analysis : Validate chloride content (theoretical ~23.2%) to confirm dihydrochloride formation .

Q. How does the dihydrochloride salt form influence solubility and bioavailability in preclinical models?

  • Methodology :

  • Conduct solubility assays in phosphate-buffered saline (PBS) at pH 7.4 and simulated gastric fluid (pH 1.2). The dihydrochloride form typically exhibits higher aqueous solubility (>50 mg/mL) compared to the free base due to ionic interactions .
  • Assess bioavailability via pharmacokinetic studies in rodent models, monitoring plasma concentrations after oral administration. Salt forms often enhance absorption rates by 2–3 fold .

Advanced Research Questions

Q. What strategies can mitigate discrepancies in reported biological activity data across independent studies?

  • Methodology :

  • Batch Consistency Analysis : Compare impurity profiles (e.g., residual solvents, byproducts) using GC-MS and HPLC to identify variability sources. For example, trace dichloroethane (from synthesis) may inhibit enzyme activity in vitro .
  • Standardized Assay Conditions : Replicate experiments under controlled parameters (e.g., buffer ionic strength, temperature) to isolate compound-specific effects. Contradictions in IC50_{50} values may arise from differences in assay pH affecting protonation states .

Q. How can researchers design experiments to study the compound’s stability under varying pH and temperature conditions?

  • Methodology :

  • Forced Degradation Studies : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% H2_2O2_2) conditions at 40°C for 24–72 hours. Monitor degradation via HPLC to identify labile functional groups (e.g., hydrolysis of the piperidinylmethyl linkage) .
  • Thermogravimetric Analysis (TGA) : Determine decomposition temperatures (>200°C) to guide storage recommendations (e.g., desiccated at 4°C) .

Q. What computational approaches are suitable for predicting the compound’s selectivity toward off-target receptors?

  • Methodology :

  • Molecular Docking : Use software like AutoDock Vina to model interactions with structurally related receptors (e.g., sigma-1 vs. sigma-2). Prioritize residues critical for binding (e.g., piperidine nitrogen interactions with Asp126 in sigma-1) .
  • Pharmacophore Mapping : Identify essential features (e.g., aromatic phenyl group, basic piperidine nitrogen) to rationalize selectivity trends observed in radioligand displacement assays .

Q. How can researchers optimize the compound’s pharmacokinetic profile for central nervous system (CNS) penetration?

  • Methodology :

  • LogP/D Measurements : Determine partition coefficients (e.g., octanol/water) to balance lipophilicity (ideal LogP ~2–3) and blood-brain barrier (BBB) permeability .
  • P-glycoprotein Efflux Assays : Use Caco-2 cell monolayers to assess efflux ratios. Structural modifications (e.g., reducing molecular weight <450 Da) may minimize P-gp-mediated exclusion .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
N-Methyl(phenyl)-N-(4-piperidinylmethyl)-methanamine dihydrochloride
Reactant of Route 2
Reactant of Route 2
N-Methyl(phenyl)-N-(4-piperidinylmethyl)-methanamine dihydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.